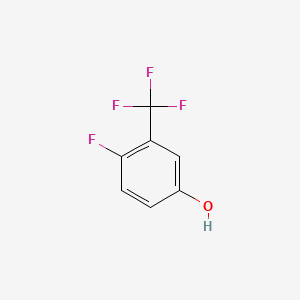

4-Fluoro-3-(trifluoromethyl)phenol

Beschreibung

Significance and Role as a Fluorinated Building Block in Organic Synthesis

4-Fluoro-3-(trifluoromethyl)phenol serves as a versatile fluorinated building block in organic synthesis. scbt.comchemimpex.com Its structure allows for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The presence of the fluorine and trifluoromethyl groups enhances the reactivity and stability of the molecule, contributing to its utility. chemimpex.com It is often used as an intermediate in the creation of anti-inflammatory drugs, analgesics, herbicides, and fungicides. chemimpex.com

The incorporation of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry to enhance the properties of drug candidates. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, pKa, and conformational preferences. tandfonline.comvictoria.ac.nz These modifications can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. tandfonline.comcapes.gov.br The strategic placement of fluorine can block metabolic pathways, thereby increasing the half-life of a drug. mdpi.com

The trifluoromethyl (CF₃) group is one of the most significant fluorine-containing substituents in drug design. mdpi.comhovione.com Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties. mdpi.comnih.gov The CF₃ group is known to enhance metabolic stability due to the strength of the carbon-fluorine bond. mdpi.com It can also improve a drug's binding affinity to its target through various interactions and increase its ability to cross cell membranes. mdpi.comnih.gov The incorporation of a trifluoromethyl group is a well-established strategy for improving the pharmacokinetic profile of drug candidates. mdpi.com

Historical Context of Trifluoromethyl Phenol (B47542) Derivatives in Research

The study of trifluoromethyl phenol derivatives has a significant history in the development of pharmaceuticals and other commercial chemicals. For instance, 4-(trifluoromethyl)phenol (B195918) has been utilized in the synthesis of diaryl ethers and is a known metabolite of the drug fluoxetine. sigmaaldrich.comchemicalbook.com The synthesis of various substituted trifluoromethyl phenols has been a topic of interest for many years, with researchers exploring different methods to introduce substituents to the phenol ring to create compounds with desired properties. For example, the synthesis of 2-hydroxy-5-trifluoromethylbenzaldehyde from 4-(trifluoromethyl)phenol has been described in patent literature, highlighting the long-standing interest in these derivatives. google.com

Current Research Landscape and Future Directions for this compound

Current research continues to leverage the unique properties of this compound. It is actively used in the development of new pharmaceuticals, agrochemicals, and advanced materials like coatings and polymers that benefit from improved thermal and chemical resistance. chemimpex.com In medicinal chemistry, its role as an intermediate is crucial for creating novel therapeutic agents, including anti-inflammatory and antimicrobial compounds. chemimpex.com

The future for this compound and similar fluorinated building blocks appears promising. The ongoing demand for more effective and stable drugs and agrochemicals will likely drive further research into their applications. bohrium.com As synthetic methodologies become more advanced, the ability to incorporate such fluorinated fragments into complex molecular architectures will expand, opening up new avenues for drug discovery and materials science. The development of more efficient and selective trifluoromethylation reactions remains an active area of research, which will further enhance the utility of compounds like this compound. hovione.comrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPCRFYUUWAGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345096 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61721-07-1 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61721-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61721-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Fluoro 3 Trifluoromethyl Phenol

Established Synthetic Routes and Reaction Mechanisms

The most prominent and well-documented method for synthesizing 4-fluoro-3-(trifluoromethyl)phenol involves a two-step process starting from 4-fluoro-3-trifluoromethylaniline. This process consists of diazotization followed by hydrolysis of the resulting diazonium salt. google.comgoogle.comthieme-connect.de

Synthesis from 4-Fluoro-3-trifluoromethylaniline via Diazotization and Hydrolysis

The conversion of 4-fluoro-3-trifluoromethylaniline to this compound begins with the formation of a diazonium salt. This is achieved by treating the aniline (B41778) derivative with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like sulfuric acid. google.comgoogle.com The resulting 4-fluoro-3-(trifluoromethyl)benzenediazonium salt is then hydrolyzed, often in the presence of a copper sulfate (B86663) catalyst, to yield the target phenol (B47542). google.comgoogle.comlibretexts.org

Diazotization: FC₆H₃(CF₃)NH₂ + NaNO₂ + 2H₂SO₄ → FC₆H₃(CF₃)N₂⁺HSO₄⁻ + NaHSO₄ + 2H₂O

Hydrolysis: FC₆H₃(CF₃)N₂⁺HSO₄⁻ + H₂O → FC₆H₃(CF₃)OH + N₂ + H₂SO₄

The concentration of sulfuric acid plays a crucial role in the efficiency of the diazotization and subsequent hydrolysis steps. Research has shown that maintaining a sulfuric acid concentration of approximately 30% to 70% by weight after diazotization is optimal for the stability of the diazonium salt and for achieving a high yield of the final product. google.com One patented process specifies using 4.5 to 6.5 moles of sulfuric acid per mole of 4-fluoro-3-trifluoromethylaniline, with a preferred range of 5 to 6 moles, to maximize the yield. google.com Deviating from this optimal range can lead to a decrease in the yield of this compound. google.com

Table 1: Effect of Sulfuric Acid Concentration on Yield

| Moles of Sulfuric Acid per Mole of Aniline | Sulfuric Acid Concentration (wt%) | Yield of this compound | Reference |

|---|---|---|---|

| 4.2 | 29.4 | 56% | google.com |

| 5.1 | 34.3 | 96% | google.com |

This table is interactive. Users can sort columns to compare data.

Temperature and reaction time are critical parameters in the diazotization process to ensure the stability of the diazonium salt and prevent side reactions. The diazotization reaction is typically carried out at a low temperature, generally at or below 10°C. google.comgoogle.com Maintaining this low temperature is essential to prevent the premature decomposition of the unstable diazonium salt. The recommended reaction time for the diazotization step is between 0.5 and 3 hours. google.com

The choice of solvent in the hydrolysis step significantly impacts the reaction's efficiency and helps to minimize the formation of by-products. The use of a water-insoluble organic solvent, such as toluene (B28343), xylene, or chlorobenzene, in conjunction with the aqueous copper sulfate solution creates a two-phase system. google.comresearchgate.net This system is effective in extracting the newly formed this compound from the aqueous phase, thereby preventing potential side reactions like dimerization. researchgate.net The recommended amount of the organic solvent is typically 3 to 10 parts by weight per 1 part by weight of the starting aniline. google.com The hydrolysis is generally conducted at a temperature range of 75-85°C. google.com

The use of an aqueous solution of copper sulfate is a key element in the hydrolysis of the 4-fluoro-3-trifluoromethylbenzenediazonium salt. google.comgoogle.com While the precise mechanism is not always detailed, copper salts are known to facilitate the decomposition of diazonium salts and the subsequent formation of phenols. google.com The process involves preparing a mixed solvent of the copper sulfate solution and a water-insoluble solvent, and then adding the aqueous solution of the diazonium salt to this mixture. google.com In some procedures, the hydrolysis is carried out in a copper sulfate aqueous solution where the sulfuric acid concentration is maintained between 30% and 70%. google.com

Alternative Synthetic Approaches and Novel Catalytic Systems

While the diazotization route is well-established, research into alternative synthetic methods and more advanced catalytic systems continues, aiming for improved efficiency, milder reaction conditions, and broader substrate scope.

One emerging area of interest is the use of palladium-catalyzed reactions for the synthesis of aryl fluorides from arylboronic acid derivatives. acs.org Although not a direct synthesis of the phenol, this highlights the ongoing development in fluorination chemistry. Another approach involves the development of novel catalytic systems for reactions like enantioselective fluorination, which could potentially be adapted for the synthesis of complex phenol derivatives. nih.gov Furthermore, copper-catalyzed deaminative esterification of diazonium salts has been developed, showcasing new ways to functionalize amines via diazonium intermediates, which could inspire alternative routes to phenols. nih.gov Research into one-pot synthesis procedures using organic base-HF agents for diazotization and fluoro-dediazoniation also presents a promising avenue for producing fluoroarenes with high yields. sci-hub.se

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | FC₆H₃(CF₃)OH |

| 4-Fluoro-3-trifluoromethylaniline | FC₆H₃(CF₃)NH₂ |

| Sulfuric Acid | H₂SO₄ |

| Toluene | C₇H₈ |

| Xylene | C₈H₁₀ |

| Chlorobenzene | C₆H₅Cl |

| Copper Sulfate | CuSO₄ |

| Sodium Nitrite | NaNO₂ |

| 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt | FC₆H₃(CF₃)N₂⁺ |

| Arylboronic acid | ArB(OH)₂ |

Industrial Production Strategies and Scalability Considerations

The primary industrial route for synthesizing this compound involves a multi-step process starting from 4-fluoro-3-(trifluoromethyl)aniline (B1329471). google.comgoogle.com This process is designed for scalability, focusing on reaction control, yield optimization, and managing by-product formation.

The synthesis can be broken down into three main stages:

Formation of Aniline Sulfate: The process begins by reacting 4-fluoro-3-(trifluoromethyl)aniline with sulfuric acid in an aqueous solution to form 4-fluoro-3-(trifluoromethyl)aniline sulfate. google.com The concentration of sulfuric acid and the ratio of water to the aniline are critical parameters that are optimized for industrial production. google.comgoogle.com

Diazotization: The aniline sulfate is then subjected to a diazotization reaction. This is typically achieved by the dropwise addition of a diazotizing agent, such as sodium nitrite, at low temperatures (usually below 10°C) to form a 4-fluoro-3-(trifluoromethyl)benzenediazonium salt solution. google.comgoogle.com Maintaining a low temperature is crucial due to the exothermic nature of the reaction and the thermal instability of the diazonium salt. google.com For industrial-scale production, controlling the temperature and the rate of addition is paramount to prevent decomposition and the formation of unwanted by-products. google.com Some processes have explored conducting the diazotization at room temperature, which can simplify the industrial setup, reportedly achieving yields of 85%. google.com

Hydrolysis: The final step is the hydrolysis of the diazonium salt to yield the desired phenol. This is often carried out in the presence of an aqueous copper sulfate solution. google.com The diazonium salt solution is added dropwise to the hydrolysis medium, which is maintained at an elevated temperature, typically between 75-85°C. google.com The use of a water-insoluble organic solvent, such as toluene or xylene, during hydrolysis can facilitate product separation and improve yields by extracting the phenol as it is formed. google.com

Yields for this industrial process are reported to be high, with some patented methods achieving up to 96%. google.com Scalability considerations include managing the heat generated during diazotization, controlling the stability of the diazonium salt intermediate (which can be stable for up to 24 hours at 0-5°C with minimal by-product formation), and efficiently separating the final product from the aqueous reaction mixture and by-products. google.com

Interactive Data Table: Industrial Synthesis Parameters

Users can filter and sort the following table which summarizes key parameters from patented industrial processes.

| Parameter | Value/Condition | Purpose | Source |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)aniline | Precursor | google.com, google.com |

| Diazotization Temp. | ≤10°C (can be up to 22°C) | Control reaction, stabilize diazonium salt | google.com, google.com |

| Diazotization Time | 0.5 - 3 hours | Ensure complete reaction | google.com |

| Hydrolysis Temp. | 75 - 85°C | Promote conversion of diazonium salt to phenol | google.com |

| Catalyst/Promoter | Copper Sulfate | Facilitate hydrolysis | google.com |

| Solvents | Water, Toluene, Xylene | Reaction medium and extraction | google.com |

| Reported Yield | 85% - 96% | Process efficiency | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact and improve safety and efficiency. While traditional methods are effective, they possess aspects that can be improved from a green chemistry perspective.

Solvent Selection: The industrial process heavily utilizes water as a solvent in the diazotization step, which aligns with green chemistry principles as water is a non-toxic and non-flammable solvent. google.comnih.gov However, the subsequent purification often involves extraction with organic solvents like toluene, which is less environmentally benign. google.comgoogle.com A greener approach would involve minimizing the use of such solvents or replacing them with more sustainable alternatives like 2-methyltetrahydrofuran. rsc.org

Atom Economy: The diazotization-hydrolysis sequence is inherently not atom-economical. The reaction generates nitrogen gas and sodium sulfate as by-products. While nitrogen is harmless, the formation of inorganic salts contributes to waste streams that require treatment.

Energy Efficiency: The diazotization step requires cooling to low temperatures (≤10°C), which is energy-intensive on an industrial scale. google.com Conversely, the hydrolysis step requires heating to 75-85°C. google.com Optimizing the process to run closer to ambient temperatures, as demonstrated in some variations achieving 85% yield at room temperature, would significantly reduce energy consumption. google.com

Waste Reduction: By-product formation is a key concern. One patented process notes that by controlling the sulfuric acid concentration, the content of by-products can be kept below 2 mole %. google.com This focus on optimizing reaction conditions to maximize selectivity is a core principle of green chemistry, as it prevents waste at its source.

Purification and Characterization of Synthetic Products

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and solvents. The purity of the final product is then confirmed using various analytical techniques.

Purification Methods:

Extraction: The most common initial purification step involves liquid-liquid extraction. After the hydrolysis step, the reaction mixture is cooled, and the product is extracted from the aqueous phase using an organic solvent, typically toluene. google.comgoogle.com The organic layers are then combined for further processing. google.com

Washing: The organic extract may be washed with a saturated saline solution to remove residual water-soluble impurities. google.com

Distillation: For high-purity requirements, the concentrated product can be purified by distillation. google.com One patent describes concentrating the toluene layer and then using vacuum distillation to isolate the final product. google.com

Chromatography: Gas chromatography (GC) is the primary method used to quantify the product and assess its purity during process development and for final quality control. google.comgoogle.com Commercial suppliers often report purity levels greater than 98.0% as determined by GC. tcichemicals.com

Characterization: The identity and structure of this compound are confirmed through a combination of physical and spectroscopic methods.

Interactive Data Table: Physicochemical and Spectroscopic Data

The following table provides key characterization data for this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₄F₄O | chemicalbook.com, scbt.com |

| Molecular Weight | 180.10 g/mol | chemicalbook.com, scbt.com |

| Appearance | White or Colorless to Orange to Green powder to lump to clear liquid | tcichemicals.com |

| Purity (by GC) | >98.0% | tcichemicals.com |

| Flash Point | 90°C | chemicalbook.com |

| Refractive Index | 1.45 | chemicalbook.com |

| Storage Temperature | 2-8°C (under inert gas) | chemicalbook.com |

| ¹H NMR | Spectral data available for isomeric compounds, confirming technique applicability. | chemicalbook.com |

| Mass Spectrometry | CIMS data for a related intermediate (m/e: 189 [M+1]) confirms technique use. | google.com |

While specific, detailed spectra for this compound are not extensively published in the primary synthesis literature, related analytical data for isomers and intermediates are available. google.comchemicalbook.com For example, in the characterization of a related diazo intermediate, techniques like ¹H-NMR, Chemical Ionization Mass Spectrometry (CIMS), and elemental analysis were employed, indicating these are standard methods for characterizing compounds in this class. google.com

Advanced Spectroscopic and Computational Analyses of 4 Fluoro 3 Trifluoromethyl Phenol

Vibrational Spectroscopy Investigations

Fourier Transform-Infrared (FT-IR) Spectroscopy and Band Assignments

The FT-IR spectrum of 4-fluoro-3-(trifluoromethyl)phenol is characterized by distinct absorption bands corresponding to specific molecular vibrations. A prominent feature is the broad band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. This broadening is typically due to intermolecular hydrogen bonding.

The aromatic C-H stretching vibrations are observed as a series of weaker bands in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ range. The presence of the trifluoromethyl (-CF₃) group is confirmed by strong absorption bands typically found in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching modes. The C-F stretching vibration associated with the fluorine atom attached directly to the aromatic ring is also expected in this region. The in-plane and out-of-plane O-H bending vibrations, as well as C-H and C-F bending vibrations, contribute to the more complex fingerprint region of the spectrum, below 1400 cm⁻¹.

Table 1: Experimental FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C-C stretching |

| 1350-1100 | C-F stretching (-CF₃ group) |

| Below 1400 | O-H, C-H, C-F bending vibrations |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.

Fourier Transform-Raman (FT-Raman) Spectroscopy and Mode Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the FT-IR spectrum.

The aromatic C-H stretching vibrations are typically observed around 3070 cm⁻¹. The C-C stretching modes of the benzene (B151609) ring usually appear as strong bands in the 1600-1550 cm⁻¹ region. The symmetric stretching of the -CF₃ group also gives rise to a characteristic Raman signal. Vibrations involving the C-F bond and the phenolic C-O bond are also active in the Raman spectrum.

Correlating Experimental and Theoretical Vibrational Data

To achieve a more precise assignment of the observed vibrational bands, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). ijaemr.comnih.gov These computational approaches can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the definitive assignment of complex spectral features. ijaemr.com By comparing the experimental and calculated spectra, a detailed understanding of the normal modes of vibration of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the electronic environment of each hydrogen and carbon nucleus can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information about the different types of protons in the molecule. The phenolic proton (-OH) typically appears as a broad singlet, with its chemical shift being dependent on factors such as solvent and concentration due to hydrogen bonding.

The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the hydroxyl group will be influenced by its electron-donating effect, while the protons on the ring will also show coupling to the fluorine atom, resulting in doublet of doublets or more complex multiplets. The specific chemical shifts and coupling constants (J-values) are crucial for assigning each proton to its specific position on the benzene ring.

Table 2: Representative ¹H NMR Data for a Substituted Phenol (B47542)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.5-10.5 | broad singlet | -OH |

| ~6.8-7.5 | multiplet | Aromatic H |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The provided data is for a related phenol compound and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atom attached to the hydroxyl group (C-OH) will be significantly deshielded and appear at a downfield chemical shift, typically in the range of 150-160 ppm.

The carbon atom attached to the fluorine (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. Similarly, the carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF), which can further aid in their assignment.

Table 3: Representative ¹³C NMR Data for a Substituted Phenol

| Chemical Shift (ppm) | Assignment |

| ~150-160 | C-OH |

| ~120-140 | Aromatic C-F, C-CF₃, and other aromatic C |

| ~120-130 (quartet) | -CF₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The provided data is for a related phenol compound and serves as an illustrative example.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₇H₄F₄O), the monoisotopic mass is 180.01982 Da. uni.lu

Analysis using soft ionization techniques can provide information about the molecular ion and its common adducts. While detailed experimental fragmentation data is not broadly published, predicted collision cross section (CCS) values and mass-to-charge ratios (m/z) for various adducts have been calculated, offering insight into the molecule's behavior in a mass spectrometer. uni.lu These predictions are crucial for identifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.02710 | 128.4 |

| [M-H]⁻ | 179.01254 | 126.4 |

| [M+Na]⁺ | 203.00904 | 138.8 |

| [M+K]⁺ | 218.98298 | 135.7 |

| [M+NH₄]⁺ | 198.05364 | 148.2 |

Data sourced from computational predictions. uni.lu

In electron ionization (EI) mass spectrometry, which uses higher energy, the molecule would undergo fragmentation. uni-saarland.de The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. For this compound, fragmentation would likely proceed through pathways common to substituted phenols and trifluoromethylated aromatic compounds. Key fragmentation events would include the loss of the trifluoromethyl group (•CF₃), loss of carbon monoxide (CO) from the phenolic ring, and cleavage of the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, the absorbing functional groups are known as chromophores. shu.ac.uk In this compound, the primary chromophore is the benzene ring.

The absorption of UV radiation excites electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. shu.ac.uk The main electronic transitions expected for this molecule are π → π and n → π*.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the aromatic π-system.

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen atom of the hydroxyl group to a π* orbital of the aromatic ring. youtube.com

The substituents on the benzene ring—the hydroxyl (-OH), fluorine (-F), and trifluoromethyl (-CF₃) groups—act as auxochromes, modulating the wavelength (λ_max) and intensity of the absorption bands compared to unsubstituted benzene. The hydroxyl and fluorine groups are activating, while the trifluoromethyl group is deactivating. These competing effects influence the precise energy and probability of the electronic transitions. uzh.ch

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Functional Group | Expected Spectral Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | Aromatic Ring | High-energy UV (200-300 nm) |

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides profound insights into molecular structure and properties that can be difficult to ascertain experimentally. Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are powerful tools for analyzing molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com Functionals such as B3LYP, combined with basis sets like 6-311+G(d,p), are commonly employed to perform geometry optimization. karazin.ua This process calculates the lowest energy arrangement of the atoms in the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov The result is a detailed, three-dimensional model of the molecule in its most stable conformation, which is fundamental for understanding its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ijaemr.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. ijaemr.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

A small HOMO-LUMO gap indicates that a molecule can be excited with less energy, suggesting higher chemical reactivity and lower kinetic stability. ijaemr.com For this compound, DFT calculations can precisely determine the energies of these orbitals, allowing for a theoretical assessment of its electronic behavior.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen and fluorine atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely positive site.

The MEP surface provides a valuable guide to the molecule's intermolecular interactions and chemical reactivity.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics. mdpi.com Molecules with significant NLO properties often possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large molecular dipole moment and polarizability.

DFT calculations can predict NLO properties, most notably the first-order hyperpolarizability (β). jmcs.org.mx The presence of the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and fluorine groups on the aromatic ring of this compound suggests intramolecular charge transfer. This feature, combined with a potentially small HOMO-LUMO energy gap, indicates that the molecule may possess significant NLO properties, making it a candidate for further investigation as an NLO material. scielo.org.mx

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)phenol (B195918) |

| 2,6-Dichloro-4-fluoro phenol |

| Benzene |

| Carbon Monoxide |

Molecular Docking Studies and Pharmacological Property Prediction

In the absence of extensive empirical data, computational, or in silico, methods provide a powerful approach for the preliminary assessment of the pharmacological potential of novel chemical entities. This section details the molecular docking studies and the prediction of pharmacokinetic and drug-likeness properties of this compound, offering insights into its potential as a bioactive compound. These computational analyses are foundational in modern drug discovery, enabling the early-stage evaluation of a compound's viability.

Predicted Physicochemical and Drug-Likeness Properties

The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an oral drug with respect to bioavailability. This assessment is often based on empirical rules derived from the analysis of successful drug compounds. The widely used Lipinski's rule of five and other similar guidelines help in identifying compounds with a higher probability of being orally active.

The predicted physicochemical and drug-likeness properties of this compound have been calculated and are presented below. These parameters suggest that the compound generally falls within the acceptable ranges for drug-likeness, indicating a favorable starting point for a potential drug discovery program.

| Property | Predicted Value | Rule/Guideline Compliance |

| Molecular Weight | 180.10 g/mol | Compliant (<500) |

| LogP (Lipophilicity) | 2.64 | Compliant (<5) |

| Hydrogen Bond Donors | 1 | Compliant (<5) |

| Hydrogen Bond Acceptors | 1 | Compliant (<10) |

| Molar Refractivity | 33.45 | - |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Compliant (<140 Ų) |

Predicted Pharmacokinetic (ADMET) Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction provides an early indication of a compound's likely behavior in the body, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.

The predicted ADMET properties for this compound are summarized in the following table. These predictions suggest good oral bioavailability and blood-brain barrier penetration, although potential inhibition of certain cytochrome P450 enzymes may warrant further investigation.

| ADMET Property | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeability | Yes |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

| Toxicity | |

| AMES Toxicity | No |

| Hepatotoxicity | Yes |

Molecular Docking Analysis with Cyclooxygenase-2 (COX-2)

Given that fluorinated phenols are investigated for their anti-inflammatory properties, a molecular docking study was performed to predict the binding affinity and interaction of this compound with Cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The crystal structure of human COX-2 (PDB ID: 1CX2) was used as the receptor for this docking study.

The docking results indicate that this compound can favorably bind within the active site of COX-2, with a predicted binding affinity that suggests potential inhibitory activity. The primary interactions are hydrophobic, which is typical for ligands that bind to the largely hydrophobic channel of the COX enzymes.

| Docking Parameter | Predicted Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| PDB ID | 1CX2 |

| Binding Affinity | -7.2 kcal/mol |

The key amino acid residues in the active site of COX-2 that are predicted to interact with this compound are detailed below. These interactions, primarily van der Waals forces, are crucial for the stable binding of the ligand within the enzyme's active site.

| Interacting Residue | Type of Interaction |

| VAL349 | van der Waals |

| LEU352 | van der Waals |

| SER353 | van der Waals |

| TYR355 | van der Waals |

| LEU384 | van der Waals |

| TYR385 | van der Waals |

| TRP387 | van der Waals |

| PHE518 | van der Waals |

| MET522 | van der Waals |

| VAL523 | van der Waals |

| GLY526 | van der Waals |

| ALA527 | van der Waals |

| SER530 | van der Waals |

| LEU531 | van der Waals |

These computational predictions provide a solid foundation for the further experimental investigation of this compound as a potential anti-inflammatory agent. The favorable drug-likeness and ADMET profile, combined with the promising binding affinity for COX-2, highlight this compound as a candidate for further synthesis and biological evaluation.

Derivatives and Analogues of 4 Fluoro 3 Trifluoromethyl Phenol in Research

Synthesis and Characterization of Novel Derivatives

The phenolic hydroxyl group and the activated aromatic ring of 4-fluoro-3-(trifluoromethyl)phenol make it a versatile platform for synthesizing novel derivatives, primarily through ether and amide linkages.

One of the most prominent applications is in the synthesis of phenoxy herbicides. For example, N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide is synthesized from this compound. ebi.ac.uk The synthesis begins with the etherification of the phenol (B47542) with an ethyl 2-bromobutanoate, followed by saponification to the corresponding carboxylic acid, and subsequent amidation with benzylamine. google.comgoogle.com This multi-step process transforms the simple phenol into a complex and potent herbicidal agent.

Another class of derivatives includes substituted benzamides. Researchers have synthesized compounds like N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide. nih.gov The synthesis of these molecules involves creating an ether linkage between the phenol and another aromatic ring, followed by a series of reactions to build the hydrazinecarbothioylbenzamide side chain.

The following table outlines the synthesis of representative derivatives starting from this compound.

| Starting Material | Reagents | Derivative Product | Application Area |

| This compound | 1. Ethyl 2-bromobutanoate, Base2. NaOH (hydrolysis)3. Thionyl chloride4. Benzylamine | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide ebi.ac.uk | Agrochemical (Herbicide) google.com |

| This compound | 1. 4-Fluorobenzonitrile, K₂CO₃2. Hydrazine hydrate3. Benzoyl isothiocyanate | N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide nih.gov | Medicinal Chemistry |

Characterization of these novel derivatives is typically achieved using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to determine the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Structure-Activity Relationship (SAR) Studies of Fluorinated Phenol Analogues

In the development of enzyme inhibitors, such as those for β-secretase (BACE-1), which is implicated in Alzheimer's disease, the substitution pattern on the phenyl ring is critical. acs.org SAR studies have revealed that electron-withdrawing groups, such as the trifluoromethyl group, can significantly enhance inhibitory potency. acs.orgacs.org The fluorine atom's position also modulates activity, influencing how the molecule fits into the enzyme's binding pocket. acs.org For instance, in a series of BACE-1 inhibitors, the incorporation of a phenyl ring with electron-withdrawing groups like difluorophenyl greatly enhanced activity, with some compounds showing IC₅₀ values in the nanomolar range. acs.org

SAR studies on anti-cancer agents have also highlighted the importance of the -CF₃ group. In a series of isoxazole-based molecules, the introduction of a trifluoromethyl group resulted in an almost 8-fold increase in activity against human breast cancer cell lines compared to its non-fluorinated analogue. rsc.org This enhancement is attributed to the -CF₃ group's ability to improve the compound's binding affinity and metabolic stability.

The table below summarizes SAR findings for various fluorinated analogues, demonstrating the impact of specific substitutions on biological activity.

| Base Scaffold | Substitution Change | Target | Impact on Activity (IC₅₀) |

| Aminohydantoin | Phenyl with electron-withdrawing groups (e.g., -CN, -diFPh) | BACE-1 | Enhanced potency (IC₅₀ = 20 nM for 2,5-diFPh analog) acs.org |

| 3-phenylcoumarin | -CF₃ group on phenyl ring | MAO-B | Potent inhibition (IC₅₀ = 56 nM) frontiersin.org |

| Isoxazole | Addition of -CF₃ group | MCF-7 cancer cells | ~8-fold increase in potency (IC₅₀ from 19.72 µM to 2.63 µM) rsc.org |

| Benzylthioquinolinium | p-chloro substitution on phenyl ring | C. neoformans | Most potent among substituted analogs nih.gov |

These studies underscore a general principle in medicinal chemistry: the specific placement of fluoro- and trifluoromethyl- substituents is a powerful strategy for fine-tuning the pharmacological profile of a bioactive molecule. nih.gov

Design and Synthesis of Complex Molecules Utilizing this compound as a Synthon

A synthon is a molecular fragment used in the strategic assembly of more complex molecules. This compound is a valuable synthon, providing a fluorinated aromatic building block for constructing sophisticated chemical architectures with applications in medicine and materials science. google.comrsc.org

Its utility is prominently demonstrated in the synthesis of kinase inhibitors for cancer therapy. For example, complex quinoline (B57606) derivatives have been designed where the 4-fluoro-3-(trifluoromethyl)phenoxy moiety is linked to a quinoline core. google.com This is achieved through a nucleophilic aromatic substitution reaction, where the phenolic oxygen displaces a leaving group on the heterocyclic system. These complex molecules are designed to fit into the ATP-binding site of specific protein kinases, thereby inhibiting their function and halting cancer cell proliferation.

The synthesis of these large molecules is a multi-step process that relies on the predictable reactivity of the phenol synthon. The process often involves protecting group chemistry and palladium-catalyzed cross-coupling reactions to build the final structure. acs.org

The following table illustrates the role of this compound as a synthon in the creation of complex molecules.

| Synthon | Reaction Partner | Synthetic Strategy | Resulting Complex Molecule |

| This compound | 4-Chloro-6,7-dimethoxyquinoline | Nucleophilic aromatic substitution | N-(6-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}-5-fluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide derivative google.com |

| This compound | 2-Bromobutanoic acid ethyl ester | Williamson ether synthesis, amidation | N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic amide ebi.ac.uk |

The development of efficient methods for incorporating synthons like this compound, especially in the later stages of a synthetic sequence ("late-stage functionalization"), is a major focus of current research. rsc.org This approach allows for the rapid generation of diverse analogues of a complex bioactive molecule, facilitating the exploration of structure-activity relationships and the identification of improved therapeutic agents.

Applications of 4 Fluoro 3 Trifluoromethyl Phenol in Advanced Materials and Specialty Chemicals

Development of Fluorinated Polymers and Liquid Crystals

The incorporation of fluorine-containing moieties like 4-fluoro-3-(trifluoromethyl)phenol into polymers can significantly enhance their properties. This has led to its use in the development of specialized fluorinated polymers. chemimpex.com

Fluorinated Polymers: Research has demonstrated the use of fluorinated phenols in the synthesis of novel poly(aryl ether ketone)s (PAEKs). tandfonline.comresearchgate.net These high-performance thermoplastics are known for their excellent thermal and mechanical properties. The introduction of trifluoromethyl (-CF3) groups, such as from this compound, into the polymer backbone can lead to several improvements:

Enhanced Solubility: The bulky pendant trifluoromethyl groups can disrupt polymer chain packing, improving solubility in common organic solvents. mdpi.com

Improved Thermal Stability: Fluorinated PAEKs exhibit high thermal stability, with temperatures for 5% weight loss often exceeding 500°C. researchgate.netmdpi.com

Low Dielectric Constant: The presence of fluorine atoms tends to lower the dielectric constant and dielectric loss of the polymer, a crucial property for materials used in high-frequency electronics. tandfonline.comresearchgate.net

Table 1: Properties of Fluorinated Poly(aryl ether ketone)s

| Property | Value | Significance |

|---|---|---|

| Tensile Strength | 65–85 MPa | Indicates strong, durable materials. mdpi.comgoogle.com |

| Young's Modulus | 1.6–2.9 GPa | Measures the stiffness of the material. researchgate.netmdpi.com |

| Elongation at Break | 7–42% | Shows the material's flexibility and resistance to fracture. mdpi.comgoogle.com |

| 5% Weight Loss Temperature (Td5%) | > 520°C | Demonstrates exceptional thermal stability. tandfonline.comresearchgate.net |

| Dielectric Constant (at 1 MHz or 10 GHz) | 2.6–2.84 | Low value is critical for high-frequency electronic applications. tandfonline.comresearchgate.netmdpi.com |

| Water Absorption | 0.21–0.25% | Low absorption is important for performance in humid environments. mdpi.com |

Liquid Crystals: While direct synthesis of liquid crystals from this compound is not extensively documented in the provided results, related compounds are key intermediates in their production. chemimpex.com Trifluoromethyl-substituted phenols and other benzotrifluoride (B45747) derivatives are used to create liquid crystal materials. nih.gov The strong dipole moment and molecular shape imparted by the trifluoromethyl group can influence the mesomorphic (liquid crystal) phases and the electro-optical properties of the final display materials. nih.gov The investigation into benzotrifluoride-based liquid crystals highlights the potential of molecules with this moiety for such applications. nih.gov

Contributions to Advanced Electronics and Display Technologies

The properties derived from incorporating this compound into polymers are directly relevant to advanced electronics. The demand for materials with low dielectric constants is a significant driver in the development of microelectronics, especially for 5G communication technology which requires materials that can handle high-frequency and high-speed signal transmission with minimal loss. tandfonline.comresearchgate.net

Fluorinated PAEKs, synthesized using fluorinated bisphenols, are promising candidates for these applications due to their combination of low dielectric constant, low dielectric loss, and high thermal stability. tandfonline.comresearchgate.netgoogle.com These polymers can be used as insulating layers, substrates for flexible circuits, and in other high-temperature microelectronic devices. google.com

Furthermore, the role of trifluoromethyl-containing compounds in liquid crystal synthesis directly connects this compound to display technologies. chemimpex.com Liquid Crystal Displays (LCDs) are a cornerstone of modern electronics, and the development of new liquid crystal mixtures with specific properties is crucial for improving display quality, response time, and power efficiency. nih.gov

Applications in Coatings and Adhesives

This compound is utilized in the formulation of specialty coatings and adhesives to enhance their performance. chemimpex.com The presence of carbon-fluorine bonds in materials is known to confer high chemical resistance and durability. isca.me

When used as a component in coatings, this fluorinated phenol (B47542) can improve resistance to harsh environmental conditions and chemical attack. chemimpex.comnih.gov This results in high-performance coatings suitable for demanding applications where durability is paramount. Similarly, its incorporation into adhesive formulations can enhance their chemical resistance and thermal stability, leading to stronger and more reliable bonds in challenging environments. chemimpex.com

Potential in Dye Synthesis for Textile Industry

While direct application of this compound in commercial dye synthesis is not widely reported, its chemical nature as a fluorinated phenolic compound suggests significant potential in this field. The modern textile industry is actively researching new dyes with improved properties, and fluorinated compounds are at the forefront of this innovation. labtil.comencyclopedia.pub

Phenolic compounds, in general, are a well-known class of natural dyes that can impart functional properties like UV protection and antimicrobial activity to fabrics. nih.govnih.gov In the realm of synthetic dyes, the incorporation of fluorine atoms into dye molecules is a strategy to enhance their properties. For instance, fluorinated azobenzene (B91143) derivatives have been studied for their enhanced antimicrobial activity. nih.gov Azo dyes represent the largest class of synthetic colorants used in the textile industry. google.com

Research into novel reactive dyes for cotton has shown that incorporating acyl fluoride (B91410) groups can lead to favorable dyeing properties and enable salt-free dyeing processes. mdpi.comlabtil.com This indicates an interest in using fluorine's unique reactivity in dye chemistry. Given that this compound is a readily available fluorinated building block, tcichemicals.com it represents a potential precursor for synthesizing novel fluorinated dyes, such as azo dyes or other dye classes, where the trifluoromethyl group could enhance properties like lightfastness, chemical stability, and color brilliance.

Environmental Chemistry and Degradation Studies of 4 Fluoro 3 Trifluoromethyl Phenol

Abiotic Transformation Pathways

Abiotic transformation processes, occurring without the intervention of living organisms, are critical in determining the environmental persistence of a chemical. For 4-fluoro-3-(trifluoromethyl)phenol, key pathways would likely involve reactions with water and light.

Hydrolytic Defluorination in Aqueous Solutions

Hydrolysis, the reaction with water, can be a significant degradation pathway for some organofluorine compounds, leading to the cleavage of carbon-fluorine (C-F) bonds. This process, known as defluorination, is of particular interest as it can reduce the compound's biological activity and potential toxicity. Research on other trifluoromethylphenols has shown that the position of the trifluoromethyl (-CF3) group on the phenol (B47542) ring is a critical factor in determining the rate of hydrolytic defluorination. Studies on these related compounds indicate that the deprotonated phenolate (B1203915) form is more susceptible to defluorination. However, without specific experimental data for this compound, its stability towards hydrolysis remains unconfirmed.

Factors Influencing Spontaneous Defluorination (e.g., pH)

The pH of the surrounding aqueous environment is a crucial factor influencing the rate of spontaneous defluorination of phenols. For related trifluoromethylphenols, alkaline conditions have been shown to significantly accelerate defluorination. This is because a higher pH increases the concentration of the more reactive phenolate anion. The interplay between the compound's acidity (pKa) and the environmental pH would therefore be a key determinant of its persistence. The presence of the additional fluorine atom on the ring of this compound, as compared to other studied trifluoromethylphenols, would likely influence its pKa and reactivity, but the specific effects have not been documented.

Biotic Transformation and Biodegradation by Microorganisms

The ability of microorganisms to break down synthetic compounds is a vital component of environmental remediation. The biodegradation of organofluorine compounds presents unique challenges due to the strength and stability of the C-F bond.

Microbial Catabolism of Organofluorine Compounds

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The catabolism of fluorinated aromatics often involves initial enzymatic attacks to destabilize the aromatic ring, making it susceptible to cleavage. For some fluorinated phenols, microbes employ oxygenases to introduce hydroxyl groups onto the ring, a common strategy in the degradation of aromatic compounds. The specific microbial consortia or isolated strains capable of metabolizing this compound have not been identified.

Formation of Fluorometabolites and their Subsequent Degradation

During microbial degradation, the original compound is transformed into a series of intermediate products known as metabolites. In the case of organofluorine compounds, these can include fluorinated metabolites. The nature of these fluorometabolites is of significant environmental interest, as they may be more or less toxic, and more or less persistent, than the parent compound. For instance, the degradation of some trifluoromethyl-containing compounds can lead to the formation of trifluoroacetic acid, a highly persistent and mobile substance. Understanding the metabolic pathway and the identity of the resulting fluorometabolites from this compound is essential for a complete environmental risk assessment, but this information is currently lacking.

Enzymatic Hydrolysis of C-F Bonds

The enzymatic cleavage of the C-F bond is a critical and often rate-limiting step in the biodegradation of many organofluorine compounds. Specialized enzymes, such as dehalogenases, are required for this process. While enzymes capable of cleaving C-F bonds in other fluorinated compounds have been discovered and characterized, it is unknown whether microorganisms possess enzymes that can effectively act on the C-F bonds of the trifluoromethyl group or the fluorine substituent on the aromatic ring of this compound. Research in this area would be necessary to determine the potential for complete mineralization of this compound in the environment.

Environmental Fate and Persistence of Fluorinated Aromatic Compounds

The environmental fate of fluorinated aromatic compounds, including this compound, is dictated by a complex interplay of their inherent chemical stability and their susceptibility to various degradation processes. The presence of fluorine atoms, particularly the trifluoromethyl (-CF3) group, significantly influences their persistence in the environment. acs.orgnih.gov The strong carbon-fluorine bond makes these compounds generally resistant to degradation compared to their non-fluorinated counterparts. researchgate.netucd.ie

Recent studies have highlighted that the environmental behavior of trifluoromethylphenols (TFMPs) is highly dependent on the position of the -CF3 group on the aromatic ring. For instance, research on the spontaneous aqueous defluorination of different TFMP isomers revealed significant differences in their hydrolysis rates. While 2-TFMP and 4-TFMP were found to undergo hydrolysis to form their corresponding hydroxybenzoic acids and fluoride (B91410) ions, 3-TFMP, an isomer of the subject compound, exhibited strong resistance to hydrolysis even at elevated temperatures and alkaline pH. This suggests that this compound, with its -CF3 group in the meta position relative to the hydroxyl group, is likely to be hydrolytically stable under typical environmental conditions.

Photodegradation represents another potential transformation pathway for these compounds. Studies on the aqueous photolysis of 3-trifluoromethyl-4-nitrophenol (TFM), a related pesticide, have shown that it can undergo degradation to produce trifluoroacetic acid (TFA), a highly persistent and mobile environmental contaminant. unep.orgeurofins.se The yield of TFA is influenced by factors such as pH and the nature of other substituents on the aromatic ring. This indicates that photolysis of this compound could potentially contribute to the formation of TFA in the environment, a concern due to the widespread detection of TFA in various environmental compartments. confex.comfluorocarbons.org

The biodegradation of fluorinated aromatic compounds is often a slow process. researchgate.net Microorganisms capable of degrading these compounds are not widespread, and the degradation often occurs through co-metabolism, where the microbe does not use the fluorinated compound as its primary energy source. researchgate.netresearchgate.net While specific data on the biodegradation of this compound is limited, studies on other fluorinated phenols and aromatics provide some insights. For example, some bacterial strains have been shown to degrade fluorobenzene (B45895) and other fluorinated aromatics, often requiring a consortium of different microbial species for complete mineralization. researchgate.net The initial steps in the aerobic biodegradation of phenols typically involve hydroxylation of the aromatic ring to form a catechol, which is then subject to ring cleavage. nih.govmdpi.com The presence of the trifluoromethyl group can, however, hinder these enzymatic processes. mdpi.com

The persistence of fluorinated pesticides in the environment is a significant concern, with some having soil half-lives exceeding a year. acs.org This persistence can lead to their long-range transport and accumulation in various environmental matrices. acs.org

Table 1: Environmental Fate Parameters of Related Trifluoromethylphenols

| Compound | Degradation Pathway | Key Findings | Potential Relevance to this compound |

|---|---|---|---|

| 3-Trifluoromethylphenol (3-TFMP) | Hydrolysis | Resistant to hydrolysis under various pH conditions. | Suggests high hydrolytic stability. |

| 2-Trifluoromethylphenol (2-TFMP) & 4-Trifluoromethylphenol (4-TFMP) | Hydrolysis | Undergo spontaneous hydrolysis to form hydroxybenzoic acids and fluoride. | The position of the -CF3 group is critical for reactivity. |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photodegradation | Degrades to form Trifluoroacetic Acid (TFA). unep.org | Suggests a potential for TFA formation from photolysis. |

| Fluorobenzene | Biodegradation | Can be mineralized by a consortium of bacteria. researchgate.net | Indicates that microbial degradation, though slow, may be possible. |

Implications for Environmental Remediation and Sustainable Chemistry

The persistence of fluorinated aromatic compounds like this compound necessitates the development of effective environmental remediation strategies and a shift towards more sustainable chemical practices. nottingham.ac.uk

Environmental Remediation:

Several technologies are being explored for the remediation of sites contaminated with fluorinated compounds, often falling under the broader category of per- and polyfluoroalkyl substances (PFAS). clu-in.orgenviro.wiki These technologies can be broadly categorized as follows:

Adsorption: This is a widely used technique where contaminants are removed from water by binding to the surface of an adsorbent material. Granular activated carbon (GAC) is a common choice, though its effectiveness can be influenced by the presence of other organic matter. clu-in.orgpolimi.it Specialized adsorbents, such as ion exchange resins and proprietary materials like FLUORO-SORB®, have been developed for more effective PFAS removal. mineralstech.com

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants. hristov.comnih.govyoutube.com Techniques like ozonation, UV/H₂O₂, and Fenton reactions fall under this category. mdpi.commdpi.com While AOPs can be effective for many organic contaminants, the strong C-F bond in fluorinated compounds presents a challenge. polimi.it Ozonation alone is generally not effective for PFAS degradation, but it can sometimes enhance the subsequent removal by activated carbon by breaking down competing organic matter. polimi.itnih.gov

Soil Washing and Excavation: For contaminated soils, soil washing can be employed to transfer contaminants from the soil to a liquid phase, which is then treated. enviro.wikifrtr.gov In cases of high contamination, excavation and off-site disposal in secure landfills is another option. clu-in.orgenviro.wiki

Thermal Treatment: Incineration at high temperatures can destroy PFAS compounds, but it is an energy-intensive process and requires careful control to prevent the release of harmful byproducts. clu-in.org

Table 2: Overview of Remediation Technologies for Fluorinated Aromatic Compounds

| Technology | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| Adsorption (e.g., GAC, Ion Exchange) | Physical binding of contaminants to a solid matrix. | Potentially effective for removing from water. | Established technology, can be cost-effective. | Competition from other organic matter, requires regeneration or disposal of spent adsorbent. clu-in.orgpolimi.it |

| Advanced Oxidation Processes (AOPs) | Degradation by highly reactive species (e.g., •OH). | May require harsh conditions for complete mineralization due to C-F bond strength. polimi.it | Can lead to complete destruction of contaminants. hristov.com | High energy consumption, potential for formation of toxic byproducts. mdpi.com |

| Soil Washing | Extraction of contaminants from soil into a liquid phase. | Applicable for soil contamination. | Can treat large volumes of soil. | Generates a contaminated liquid waste stream that requires further treatment. enviro.wiki |

| Incineration | High-temperature destruction. | Effective for complete destruction. | High destruction efficiency. | Energy-intensive, potential for air emissions if not properly controlled. clu-in.org |

Sustainable Chemistry:

The environmental challenges posed by persistent fluorinated compounds highlight the need for applying the principles of sustainable or "green" chemistry in their design, synthesis, and end-of-life management. nottingham.ac.ukreagent.co.uk Key considerations include:

Designing for Degradation: A core principle of green chemistry is to design chemical products that break down into innocuous substances after their intended use. reagent.co.uk For fluorinated compounds, this involves designing molecules that are more susceptible to microbial degradation or other environmental degradation pathways. This could involve incorporating "weak links" in the molecular structure that can be targeted by enzymes.

Safer Synthesis: Traditional methods for introducing fluorine into aromatic rings can involve harsh reagents and conditions. acs.org Research is ongoing to develop more sustainable fluorination methods, such as those using less hazardous reagents, milder reaction conditions, and catalytic processes that improve atom economy. nottingham.ac.ukbioengineer.org Electrochemical fluorination is emerging as a promising sustainable alternative. bioengineer.org

Renewable Feedstocks: Utilizing renewable starting materials instead of petroleum-based feedstocks is another key aspect of sustainable chemistry. reagent.co.uk While the synthesis of complex fluorinated aromatics from renewable sources is still a developing area, it represents an important long-term goal.

Life Cycle Assessment: A holistic approach that considers the environmental impact of a chemical throughout its entire life cycle, from synthesis to disposal, is crucial for promoting sustainability. nih.gov This includes minimizing waste, reducing energy consumption, and preventing the release of persistent pollutants. reagent.co.uk The use of natural surfactants in fluorine chemistry is one example of a greener approach. rsc.org

The synthesis of this compound itself often starts from 4-fluoro-3-trifluoromethylaniline, involving diazotization followed by hydrolysis. google.comgoogle.com Applying sustainable chemistry principles to this process could involve optimizing reaction conditions to reduce waste and energy use, and exploring alternative, less hazardous reagents.

Toxicological Considerations in Academic Research Excluding Dosage and Administration

Hazard Identification and GHS Classification

4-Fluoro-3-(trifluoromethyl)phenol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard statements associated with this compound indicate a range of potential health and environmental risks. It is identified as a combustible liquid that may be corrosive to metals. chemicalbook.com Furthermore, it is harmful if swallowed or inhaled. chemicalbook.com

The compound is recognized for causing severe skin burns and eye damage, and it may also lead to an allergic skin reaction. chemicalbook.com In terms of environmental impact, it is considered toxic to aquatic life, with long-lasting effects. chemicalbook.com

A comprehensive summary of the GHS hazard statements for this compound is provided in the table below.

| Hazard Code | Hazard Statement | References |

| H227 | Combustible liquid | chemicalbook.com |

| H290 | May be corrosive to metals | chemicalbook.com |

| H302 | Harmful if swallowed | chemicalbook.com |

| H314 | Causes severe skin burns and eye damage | chemicalbook.com |

| H317 | May cause an allergic skin reaction | chemicalbook.com |

| H318 | Causes serious eye damage | chemicalbook.com |

| H332 | Harmful if inhaled | chemicalbook.com |

| H401 | Toxic to aquatic life | chemicalbook.com |

| H411 | Toxic to aquatic life with long lasting effects | chemicalbook.com |

Skin and Eye Irritation

Direct contact with this compound can result in significant skin and eye irritation. chemicalbook.com The compound is classified as causing severe skin burns and serious eye damage. chemicalbook.com In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the affected area with water. thermofisher.com For eye exposure, rinsing cautiously with water for several minutes is recommended, and if contact lenses are present, they should be removed if it is safe to do so. thermofisher.com Prompt medical attention is necessary following any exposure. fishersci.com

Allergic Skin Reactions

There is a potential for this compound to cause an allergic skin reaction, also known as skin sensitization. chemicalbook.com This means that upon initial exposure, an individual's immune system may become sensitized to the chemical. Subsequent exposures, even to small amounts, can then trigger an allergic response, such as a rash. It is crucial for researchers to wear appropriate protective gloves and clothing to prevent skin contact. chemicalbook.com If skin irritation or a rash develops, medical advice should be sought. Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse. thermofisher.com

Acute Toxicity (Inhalation)

Environmental Toxicity: Aquatic Life Effects

This compound is classified as toxic to aquatic life with long-lasting effects. chemicalbook.com This indicates that the release of this compound into the environment can have detrimental impacts on aquatic ecosystems. The long-lasting effects suggest that the substance may persist in the environment and continue to pose a risk to aquatic organisms over time. Researchers must take precautions to avoid the release of this chemical into drains or surface waters. chemicalbook.comfishersci.com Spills should be contained and collected to prevent environmental contamination. chemicalbook.com

Safe Handling and Storage Protocols in Laboratory Settings

Proper handling and storage procedures are essential to minimize risks associated with this compound in a laboratory setting.

Handling:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. chemicalbook.comfishersci.com

Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn. chemicalbook.com For respiratory protection, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter may be necessary if exposure limits are exceeded. fishersci.com

Avoid contact with skin and eyes, and prevent the inhalation of dust, fumes, gas, mist, vapors, or spray. chemicalbook.com

Do not eat, drink, or smoke when using this product. chemicalbook.com

Use non-sparking tools and take measures to prevent fire from electrostatic discharge, as the substance is a combustible liquid. chemicalbook.com

Keep the compound away from heat, sparks, open flames, and hot surfaces. chemicalbook.com

Storage:

Store in a tightly closed, corrosive-resistant container with a resistant inner liner. chemicalbook.com

The storage area should be a dry, cool, and well-ventilated place. chemicalbook.comthermofisher.com

Store locked up and away from incompatible materials and foodstuff containers. chemicalbook.com

It is recommended to store the compound in a cool and dark place, with a suggested temperature of less than 15°C. Some suppliers recommend storage at 2-8°C. sigmaaldrich.com

Waste Disposal Procedures for Research Laboratories

The disposal of this compound and its containers must be handled as hazardous waste in accordance with local, regional, and national regulations. thermofisher.comfishersci.com

Liquid Waste:

Collect waste solutions of this compound in a designated, properly labeled, and sealed hazardous waste container. dartmouth.edu The container must be compatible with the chemical. dartmouth.edu

Do not dispose of this chemical down the drain or into sewer systems. chemicalbook.comfishersci.com

Solid Waste:

Chemically contaminated solid waste, such as absorbent materials from spills or used personal protective equipment, should be collected in a clearly labeled plastic bag within a designated pail. northwestern.edu

Once the bag is three-quarters full, it should be sealed, and a chemical waste label attached. northwestern.edu

Empty Containers:

Empty containers must be thoroughly rinsed. dartmouth.edunorthwestern.edu The first rinseate should be collected and disposed of as hazardous chemical waste. dartmouth.edu

After triple rinsing, the labels on the container should be obliterated or removed before disposal. northwestern.edu

All waste materials should be disposed of through an approved waste disposal plant or service. thermofisher.com

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-Fluoro-3-(trifluoromethyl)phenol, and how do they confirm structural integrity?

To confirm the identity and purity of this compound (C₇H₄F₄O, MW 180.1), employ:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies phenolic protons and aromatic ring substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M-H]⁻ peak at m/z 179.1) and fragmentation pathways .

- Gas Chromatography (GC): Purity assessment (>98%) via GC with flame ionization detection, using standards like 3-Phenylphenol for calibration .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation hazards (H335) .

- Storage: Seal in moisture-resistant containers under inert gas (N₂/Ar) to prevent degradation. Store at 2–8°C in darkness to minimize photochemical reactions .

Advanced Research Questions

Q. What strategies improve regioselectivity in synthesizing this compound derivatives for drug intermediates?

- Directed Fluorination: Use ortho-directing groups (e.g., boronic acids) to control trifluoromethyl (-CF₃) and fluorine substitution positions .

- Protecting Groups: Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) groups during coupling reactions to avoid side reactions .

- Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorinated aryl halides enhances regiocontrol .

Q. How do electronic effects of -CF₃ and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

- Electron-Withdrawing Effects: The -CF₃ group deactivates the aromatic ring, reducing electrophilicity at meta positions but enhancing reactivity at para sites.

- Ortho-Fluorine Activation: Fluorine at position 4 stabilizes transition states via resonance, facilitating substitutions at position 3 (e.g., hydroxylation or sulfonation) .

- Kinetic Studies: Compare reaction rates with analogs (e.g., 3,5-bis(trifluoromethyl)phenol) to quantify substituent effects .

Q. What role does this compound play in designing bioactive molecules, and how is its metabolic stability evaluated?

- Pharmaceutical Intermediates: The compound serves as a precursor for kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives), leveraging -CF₃ for enhanced lipophilicity and target binding .

- Metabolic Stability: Conduct in vitro microsomal assays (human liver microsomes) to measure half-life (t₁/₂) and identify oxidation hotspots. The -CF₃ group reduces CYP450-mediated degradation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?

- Purity Verification: Reanalyze samples via differential scanning calorimetry (DSC) to confirm melting points (lit. range: 161–163°C for derivatives ).

- Crystallography: Single-crystal X-ray diffraction clarifies polymorphism or hydrate formation, which may explain discrepancies .

Methodological Considerations

Q. What protocols optimize HPLC analysis for quantifying trace impurities in this compound?

- Column Selection: Use a C18 reverse-phase column with 5-µm particle size.

- Mobile Phase: Acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid (TFA) improves peak symmetry.

- Detection: UV at 254 nm for aromatic systems; validate with spiked impurity standards (e.g., 4-Chloro-3-methylphenol) .

Q. How can computational modeling predict the environmental fate of this compound?